molecular formula C19H30O9 B1249385 Spionoside A

Spionoside A

货号: B1249385
分子量: 402.4 g/mol
InChI 键: STLXSEIODIBOIC-CDPGZDAZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Spionoside A (chemical identifier: 20173) is a natural compound isolated from Desfontainia spinosa, a plant species traditionally used in ethnomedicine . Structurally, it belongs to the glycoside family, characterized by a steroidal or triterpenoid aglycone core linked to one or more sugar moieties.

属性

分子式

C19H30O9

分子量

402.4 g/mol

IUPAC 名称

(4S)-4-hydroxy-3-(hydroxymethyl)-5,5-dimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O9/c1-10(27-17-16(25)15(24)14(23)13(9-21)28-17)4-5-19(26)11(8-20)6-12(22)7-18(19,2)3/h4-6,10,13-17,20-21,23-26H,7-9H2,1-3H3/b5-4+/t10-,13+,14+,15-,16+,17+,19+/m0/s1

InChI 键

STLXSEIODIBOIC-CDPGZDAZSA-N

手性 SMILES

C[C@@H](/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

规范 SMILES

CC(C=CC1(C(=CC(=O)CC1(C)C)CO)O)OC2C(C(C(C(O2)CO)O)O)O

同义词

(6S,9S)-6-hydroxyinamoside, ((-)-(6S,9S)-9-O-beta-D-glucopyranosyloxy-6,13-dihydroxy-3-oxo-alpha-ionol)
spionoside A

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Spionoside B (20174)

  • Structural Similarities: Both Spionoside A and B share a glycosidic backbone, but differ in sugar substituents. Spionoside B may feature an additional hydroxyl group or distinct glycosidic linkage, inferred from naming conventions .
  • Biological Source: Both compounds are derived from Desfontainia spinosa, suggesting shared biosynthetic pathways .
  • Functional Differences: Spionoside B’s bioactivity remains uncharacterized, though structural analogs in the same plant often exhibit synergistic effects.

Spinoside A (20171)

  • Structural Contrasts: Spinoside A contains a triterpenoid aglycone, unlike Spionoside A’s steroidal core. This difference likely influences solubility and receptor binding .
  • Natural Source: Isolated from Codonopsis pilosula, a plant with immunomodulatory applications, contrasting with Desfontainia spinosa’s traditional uses .

Functional Comparison with Analogous Glycosides

α-Spinasterol-β-D-glucoside (20169)

  • Structural Features: Contains a spinasterol aglycone with a single glucose unit, differing from Spionoside A’s hypothesized multi-sugar structure .

Spionoside A vs. Spiradine A (20175)

  • Core Structure: Spiradine A is an alkaloid glycoside, contrasting with Spionoside A’s steroidal framework.
  • Therapeutic Potential: Spiradine A shows neuroprotective effects in vitro, while Spionoside A’s applications remain speculative .

常见问题

Q. What are the primary analytical methods for confirming the structural identity of Spionoside A?

To validate Spionoside A’s structure, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for elucidating stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving crystalline forms. Cross-referencing spectral data with published libraries ensures accuracy, particularly for distinguishing Spionoside A from structurally similar glycosides .

Q. What standardized protocols exist for isolating Spionoside A from natural sources?

Isolation often involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like high-performance liquid chromatography (HPLC) with reverse-phase C18 columns. Method optimization should account for plant matrix complexity, with purity assessed via thin-layer chromatography (TLC) and quantified using UV-Vis spectrophotometry at characteristic absorption wavelengths .

Q. How can researchers address discrepancies in reported bioactivity data for Spionoside A across studies?

Conflicting bioactivity results may stem from variations in assay conditions (e.g., cell line viability, incubation time) or compound purity. Standardizing protocols (e.g., MTT assay for cytotoxicity) and reporting detailed experimental parameters (e.g., solvent used, concentration ranges) are critical. Meta-analyses of existing data can identify trends or methodological biases .

Advanced Research Questions

Q. What mechanistic approaches are used to elucidate Spionoside A’s interaction with cellular targets?

Advanced studies employ molecular docking simulations to predict binding affinities with proteins (e.g., kinases) and validate findings via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). In vitro knock-down models (e.g., siRNA) can confirm target specificity, while transcriptomic profiling identifies downstream pathways .

Q. How should researchers design in vivo studies to evaluate Spionoside A’s pharmacokinetics and toxicity?

Pharmacokinetic studies require dose-response experiments in rodent models, with plasma concentration monitored via LC-MS/MS. Toxicity assessments should follow OECD guidelines, including acute/chronic exposure protocols and histopathological analysis. Consider interspecies metabolic differences when extrapolating results to human models .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for Spionoside A?

Discrepancies often arise from bioavailability limitations or metabolic degradation. Strategies include prodrug synthesis to enhance stability, nanoformulation for targeted delivery, and pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with therapeutic effects. Parallel in vitro-in vivo correlation (IVIVC) studies are recommended .

Q. How can computational chemistry optimize Spionoside A’s derivatives for enhanced bioactivity?

Quantitative structure-activity relationship (QSAR) models identify critical functional groups, while density functional theory (DFT) calculations predict electronic properties affecting reactivity. Synthetic routes for derivatives should prioritize atom economy and scalability, validated by in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing Spionoside A’s dose-dependent effects?

Non-linear regression models (e.g., sigmoidal dose-response curves) with IC₅₀/EC₅₀ calculations are standard. For multi-variable experiments (e.g., combinatorial therapies), multivariate ANOVA or mixed-effects models account for interaction terms. Replicate variability should be reported as standard error of the mean (SEM) .

Q. How do researchers validate Spionoside A’s stability under varying storage conditions?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. For light sensitivity, expose samples to UV-Vis radiation and quantify degradation products. Stability-indicating methods must separate parent compound from impurities .

Q. What criteria determine the selection of cell lines or animal models for Spionoside A studies?

Cell lines should express relevant molecular targets (e.g., verified via qPCR/Western blot). Animal models must align with the disease pathology (e.g., xenografts for oncology). Ethical approvals and species-specific metabolic pathways (e.g., cytochrome P450 isoforms) should guide model selection .

Data Interpretation and Reporting

  • Key Parameters Table for Bioactivity Studies

    ParameterRecommended StandardReference
    Purity Threshold≥95% (HPLC)
    Cytotoxicity AssayMTT, 24-72h incubation
    Statistical Significancep < 0.05 with Bonferroni correction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spionoside A
Reactant of Route 2
Spionoside A

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